2,3-Dimethylimidazo[1,2-a]pyrazine-6-carboxylic acid
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Overview
Description
2,3-Dimethylimidazo[1,2-a]pyrazine-6-carboxylic acid is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The structure of this compound consists of a fused imidazo-pyrazine ring system with two methyl groups at positions 2 and 3, and a carboxylic acid group at position 6.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylimidazo[1,2-a]pyrazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-diaminopyrazine with α,β-unsaturated carbonyl compounds, followed by cyclization and oxidation steps . The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylimidazo[1,2-a]pyrazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for converting the carboxylic acid group to an acyl chloride.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted imidazo[1,2-a]pyrazines .
Scientific Research Applications
2,3-Dimethylimidazo[1,2-a]pyrazine-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2,3-Dimethylimidazo[1,2-a]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an allosteric modulator of certain receptors or enzymes, altering their activity. The compound can bind to active sites or allosteric sites, leading to changes in the conformation and function of the target proteins .
Comparison with Similar Compounds
- 2,3-Dimethylimidazo[1,2-a]pyridine-6-carboxylic acid
- 2,3-Dimethylimidazo[1,2-a]pyrimidine-6-carboxylic acid
- 2,3-Dimethylimidazo[1,2-a]pyrazine-5-carboxylic acid
Comparison: Compared to these similar compounds, 2,3-Dimethylimidazo[1,2-a]pyrazine-6-carboxylic acid exhibits unique properties such as higher stability and specific biological activities. Its distinct structure allows for selective interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
2,3-dimethylimidazo[1,2-a]pyrazine-6-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-5-6(2)12-4-7(9(13)14)10-3-8(12)11-5/h3-4H,1-2H3,(H,13,14) |
InChI Key |
WCYVDGRLQWFVBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=C(N=CC2=N1)C(=O)O)C |
Origin of Product |
United States |
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